molecular formula C37H53N5O12S B13713243 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Cat. No.: B13713243
M. Wt: 791.9 g/mol
InChI Key: UCCXTWDQIINXHE-VQFSOKIHSA-N
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Description

The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the hexahydrothieno ring. Subsequent steps involve the attachment of the pentanamide chain and the ethoxy groups. Each step requires careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would need to be optimized for yield and purity, with continuous monitoring of reaction conditions. Advanced purification techniques, such as chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple oxygen atoms allows for oxidation reactions, which can alter the compound’s properties.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to new derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups to create new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structure may allow it to interact with biological molecules, making it useful for studying biochemical pathways.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Its versatility makes it suitable for use in various industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Its structure suggests potential interactions with enzymes or receptors, possibly through binding to active sites or altering protein conformation. Further research would be needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-d]imidazole derivatives and molecules with similar functional groups. Examples include:

    Thieno[3,4-d]imidazole derivatives: These compounds share the core structure and may have similar properties.

    Piperidine derivatives: Compounds with the piperidine ring may exhibit similar biological activities.

Uniqueness

What sets this compound apart is its combination of the thieno[3,4-d]imidazole core with the hexahydrothieno ring and the extensive ethoxy chain

Properties

Molecular Formula

C37H53N5O12S

Molecular Weight

791.9 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C37H53N5O12S/c43-31(8-4-3-7-30-33-28(25-55-30)39-37(48)40-33)38-11-13-49-15-17-51-19-21-53-23-24-54-22-20-52-18-16-50-14-12-41-32(44)10-9-29(36(41)47)42-34(45)26-5-1-2-6-27(26)35(42)46/h1-2,5-6,28-30,33H,3-4,7-25H2,(H,38,43)(H2,39,40,48)/t28-,29?,30-,33-/m0/s1

InChI Key

UCCXTWDQIINXHE-VQFSOKIHSA-N

Isomeric SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5

Canonical SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5

Origin of Product

United States

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